molecular formula C13H10ClNO B030270 2-Amino-5-chlorobenzophenone CAS No. 719-59-5

2-Amino-5-chlorobenzophenone

Cat. No.: B030270
CAS No.: 719-59-5
M. Wt: 231.68 g/mol
InChI Key: ZUWXHHBROGLWNH-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzophenone is a substituted benzophenone, where the hydrogen atom at the 2 position has been replaced by an amino group (-NH₂) and the one at the 5 position replaced with a chlorine atom. This compound is known for its applications in the synthesis of benzodiazepines, a class of psychoactive drugs .

Mechanism of Action

Target of Action

2-Amino-5-chlorobenzophenone is primarily used in the synthesis of benzodiazepines . Benzodiazepines are psychoactive drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, in the synthesis of lorazepam, a derivative of this compound is first reacted with hydroxylamine. The obtained product is then reacted with chloroacetyl chloride to give a specific intermediate compound. A reaction with methylamine produces ring expansion and rearrangement, which forms a specific benzodiazepine structure .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of benzodiazepines. Benzodiazepines act on the central nervous system, enhancing the effect of the neurotransmitter GABA and resulting in various therapeutic effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in synthesizing benzodiazepines. These drugs have a range of effects on the body, including reducing anxiety, inducing sleep, relaxing muscles, and preventing seizures .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in the context of perovskite solar cells, this compound has been used to passivate surface defects of perovskite films. The carbonyl group (–C O) and the amino group (–NH 2) in the compound form a coordinate bond with the uncoordinated Pb 2+ of the perovskite to passivate this defect .

Safety and Hazards

2-Amino-5-chlorobenzophenone is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-Amino-5-chlorobenzophenone is a key compound in the synthesis of benzodiazepines, which are used for the treatment of anxiety disorders and for general anaesthesia . Future research may focus on developing more efficient synthesis methods and exploring its potential applications in the synthesis of other pharmaceutical compounds .

Comparison with Similar Compounds

2-Amino-5-chlorobenzophenone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which makes it particularly useful in the synthesis of certain benzodiazepine derivatives.

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWXHHBROGLWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052463
Record name 2-Amino-5-chlorobenzophenone
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Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

719-59-5
Record name 2-Amino-5-chlorobenzophenone
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Record name 2-Amino-5-chlorbenzophenone
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Record name 2-Amino-5-chlorobenzophenone
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Record name Methanone, (2-amino-5-chlorophenyl)phenyl-
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Record name 2-Amino-5-chlorobenzophenone
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Record name 2-amino-5-chlorobenzophenone
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Record name OXAZEPAM BENZOPHENONE
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Synthesis routes and methods

Procedure details

To a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml) and aluminum chloride (734 mg) are added under ice cooling, and the resultant mixture is refluxed for 6 hours. After cooling, the reaction mixture is mixed with 2 N hydrochloric acid (10 ml), heated at 70° to 80° C. for 20 minutes, and shaken with methylene chloride. The methylene chloride layer is evaporated to give a residue, to which 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml) are added. The mixture is refluxed for 1 hour to hydrolyze benzonitrile and shaken with methylene chloride. The methylene chloride layer is evaporated, and the residue is dissolved in benzene and chromatographed on a column of alumina, which is eluted with benzene. The benzene eluate affords 2-amino-5-chlorobenzophenone (486 mg), which is recrystallized from ether to give crystals melting at 99° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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